5-Methyl-2-phenyl-3-furaldehyde
Overview
Description
5-Methyl-2-phenyl-3-furaldehyde is an organic compound with the molecular formula C({12})H({10})O(_{2}) It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position
Mechanism of Action
Target of Action
This compound is a type of furan derivative, and furan compounds are known to interact with a variety of biological targets, but specific interactions of this compound need further investigation .
Mode of Action
For instance, they can form oximes or hydrazones when they react with hydroxylamine or hydrazine . The oxygen in these compounds can act as a nucleophile, competing with nitrogen, but this leads to a reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of chemical routes like gasification, fermentation, pyrolysis, etc, transforming into chemicals
Result of Action
As a furan derivative, it may have potential effects on cellular processes, but specific effects need further investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-phenyl-3-furaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place . The compound’s reactivity may also be influenced by the presence of strong oxidizing agents or strong acids .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenyl-3-furaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and biochemical studies. The compound’s aldehyde group is highly reactive, making it a valuable intermediate in various chemical processes.
Cellular Effects
This compound has been shown to influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity with nucleophiles, such as amines and thiols, allows it to modify proteins and other biomolecules within cells. This modification can lead to changes in cell function and metabolism. Additionally, the compound’s ability to form stable adducts with cellular nucleophiles suggests its potential use in studying protein function and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over time. These findings suggest that this compound can be used in long-term biochemical studies to investigate protein function and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modify specific proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in biochemical research involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and function within cells. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form stable adducts with proteins also affects its distribution, as it can be sequestered within cellular structures. Understanding the transport and distribution of this compound is crucial for its application in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. Additionally, the compound’s interactions with cellular organelles can provide insights into its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-phenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methyl-2-phenylfuran. This reaction typically uses Vilsmeier-Haack conditions, where the furan derivative is treated with a mixture of phosphorus oxychloride (POCl(_{3})) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.
Another method involves the Friedel-Crafts acylation of 5-methylfuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). This reaction yields this compound after subsequent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-3-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO({3})).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH({4})).
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or neutral conditions.
Reduction: NaBH(_{4}) in methanol or ethanol.
Substitution: AlCl(_{3}) as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: 5-Methyl-2-phenyl-3-furoic acid.
Reduction: 5-Methyl-2-phenyl-3-furanmethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-2-phenyl-3-furaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties.
Industry: It is used in the production of fine chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furaldehyde: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity.
2-Phenylfuran: Lacks the aldehyde group, affecting its ability to participate in certain reactions.
5-Phenyl-2-furaldehyde: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
5-Methyl-2-phenyl
Properties
IUPAC Name |
5-methyl-2-phenylfuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAOVDZILYEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439208 | |
Record name | 5-methyl-2-phenyl-3-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157836-53-8 | |
Record name | 5-methyl-2-phenyl-3-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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